Triglycidyl isocyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties

log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/

In water, 9-10.5 g/L at 25 °C, pH 5-8

In water, <1 mg/mL at 68 °F

Soluble in water

In acetone, 1 g/L at 20 °C

Solubility in water, g/100ml at 25 °C: 0.9 (technical grade)

Water < 1 (mg/mL)

O.1 N HCl < 1 (mg/mL)

pH 4 buffer 2.5 - 5 (mg/mL)

pH 9 buffer < 1 (mg/mL)

0.1 N NaOH 1 - 2.5 (mg/mL)

10% EtOH < 1 (mg/mL)

95% EtOH < 1 (mg/mL)

Canonical SMILES

Teroxirone is a triazene triepoxide with antineoplastic activity. Teroxine alkylates and cross-links DNA, thereby inhibiting DNA replication. (NCI04)

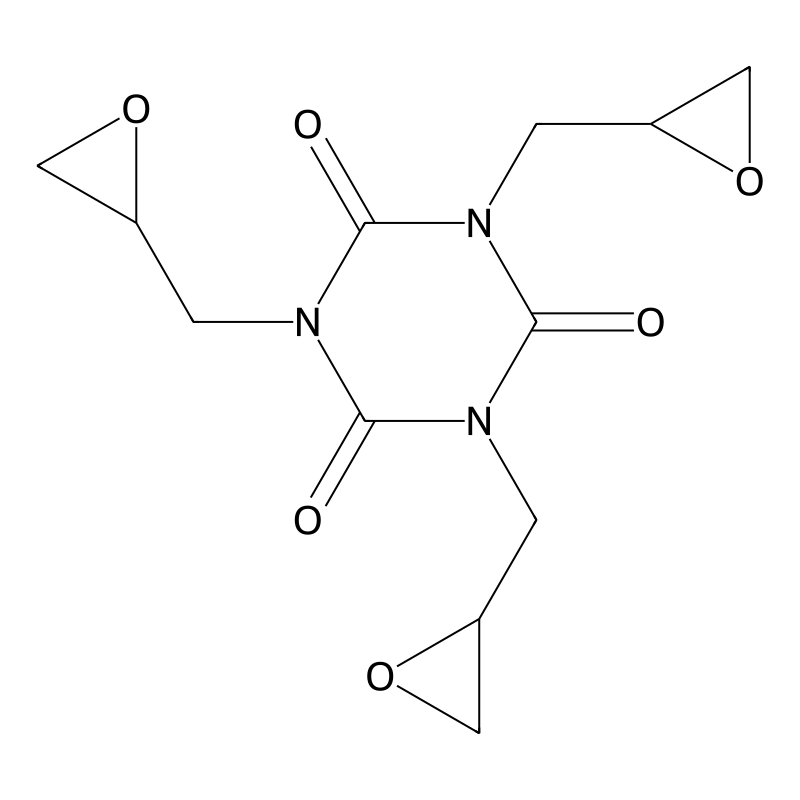

Triglycidyl isocyanurate is a synthetic chemical compound with the formula and a CAS number of 2451-62-9. It appears as a white powder or granule and is primarily utilized as a cross-linking agent in various industrial applications, particularly in the production of powder coatings and epoxy resins. The compound contains three epoxide groups, which confer significant reactivity, making it suitable for curing processes in polymer chemistry .

Material Science Research

Due to its properties like good adhesion, chemical resistance, and flame retardancy, TGIC is a common component in epoxy resin formulations used to create composite materials. Researchers in material science utilize these composites to test mechanical properties, thermal stability, and other performance characteristics relevant to various fields like aerospace and automotive engineering [].

Environmental Science Research

While TGIC itself is considered to have low environmental persistence, studies investigate its potential impact on the environment during its production, use, and disposal. This research helps assess potential risks associated with accidental spills or improper waste management [].

Toxicology Research

Several scientific studies have explored the potential genotoxicity (ability to damage genetic material) of TGIC. These in vitro and in vivo studies provide valuable data for assessing potential health risks associated with human exposure [].

Triglycidyl isocyanurate exhibits high reactivity with various functional groups. It can react rapidly with:

- Primary and secondary amines

- Carboxylic acids and anhydrides

- Thiols

- Phenols

- Alcohols

These reactions are critical in forming three-dimensional networks in polymer matrices, enabling the cross-linking necessary for durable coatings and adhesives . The compound can also undergo autopolymerization under certain conditions, leading to complex reaction pathways that may yield various byproducts .

Biological studies have indicated that triglycidyl isocyanurate has acute toxicity when ingested or inhaled. It can cause serious eye damage and is recognized as a skin sensitizer. In animal studies, exposure has led to adverse effects on multiple organ systems, including the kidneys, liver, and reproductive organs. Notably, it has been shown to reduce spermatozoa counts in male rats during fertility studies, indicating potential reproductive toxicity .

The synthesis of triglycidyl isocyanurate typically involves the oxidation of triallyl isocyanurate using hydrogen peroxide in the presence of an acid carbonate buffer system. The general procedure includes:

- Stirring triallyl isocyanurate with alcohol and acid carbonate.

- Adding hydrogen peroxide while maintaining a temperature between 25°C and 60°C.

- Allowing the reaction to proceed for several hours until completion.

- Purifying the product through after-treatment processes.

This method yields a high purity product with minimal environmental impact due to the use of safer reagents .

Triglycidyl isocyanurate finds extensive applications across various industries:

- Powder Coatings: Used as a curing agent in polyester powder coatings for metal surfaces.

- Adhesives: Acts as a cross-linker in epoxy resins for enhanced durability.

- Electrical Insulation: Employed in the manufacture of laminated sheets and printed circuits.

- Inks: Utilized in specific ink formulations due to its reactive properties .

Research into the interactions of triglycidyl isocyanurate with biological systems has highlighted its potential genotoxicity. Studies suggest that it can act as a direct mutagen affecting reproductive organs. Additionally, its interactions with various amines and acids have been characterized, revealing its ability to form stable cross-linked structures essential for material performance in coatings and adhesives .

Triglycidyl isocyanurate shares structural similarities with other epoxy compounds but has unique properties due to its specific triepoxy structure. Below are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diglycidyl ether of bisphenol A | Dihydroxy compound | Commonly used in epoxy resins; lower reactivity |

| Epoxy novolac resin | Phenolic resin | Higher thermal stability; used in high-performance applications |

| Glycidyl methacrylate | Methacrylate ester | Used in copolymerization; provides flexibility |

| Tris(2,3-epoxypropyl) isocyanurate | Triepoxy compound | Higher cross-link density; better thermal resistance |

Triglycidyl isocyanurate's unique triepoxy structure allows it to form more complex three-dimensional networks compared to these other compounds, enhancing its utility in applications requiring robust mechanical properties .

Physical Description

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals

White crystalline or granular solid; [ACGIH]

WHITE POWDER OR GRANULES

White crystalline solid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 210 °C at 0.2 mm Hg

Flash Point

>170 °C c.c. (technical grade)

Heavy Atom Count

Density

Odor

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and cyanide/.

Melting Point

95 °C

MP: 203 to 208 °F

Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/

203-208 °F

Related CAS

Vapor Pressure

Absorption Distribution and Excretion

The only available human data are from clinical trials with alpha-triglycidyl isocyanurate (intravenous administration), which indicate that alpha-triglycidyl isocyanurate has ... total body clearance of 5.7 L/min. Less than 1% of the administered dose was recovered unchanged in urine within 24 hr.

In oral (gavage) and intravenous studies with [14C]alpha-triglycidyl isocyanurate in rabbits, the radioactivity recovered in urine within 24 hr was approximately 30% and 60-70%, respectively.

Metabolism Metabolites

In in vitro studies, rapid hydrolysis of triglycidyl isocyanurate involving the enzyme epoxide hydrolase was observed in mouse liver preparations. Hydrolysis was also observed in rat liver preparations but not in rat lung preparations. Microsomal epoxide hydrolase activity with triglycidyl isocyanurate as substrate measured in two human livers obtained from kidney donors was found to be greater than the activity in rat liver.

... Metabolism of TGIC involves hydrolysis of the epoxy functions, leading to the formation of the trisdiol derivative, and is promoted by hepatic but not pulmonary epoxide hydrolase. Non-enzymatic hydrolysis of the epoxy functions occurs under conditions of low pH. Further mechanisms for the metabolism of TGIC have not been investigated. Excretion of TGIC and/or its metabolites is largely via the urine. Urinary metabolites of TGIC have not been identified.

Biological Half Life

The only available human data are from clinical trials with alpha-triglycidyl isocyanurate (intravenous administration), which indicate that alpha-triglycidyl isocyanurate has a mean half-life in the blood of approximately 1 min ... .

Methods of Manufacturing

Improved process for the preparation and separation of the alpha and beta-forms by crystallization: M. Budnowski, United States of America patent 3300490 (1967 to Henkel & Cie.). Preparation of the (R,R,R) and (S,S,S) isomers: H. Ikeda et al., United States of America patent 6605717 (2003 to Nissan Chem. Ind.).

Reaction of CA /cyanuric acid/ with epichlorohydrin in alkaline dioxane solution gives tris(3-chloro-2-hydroxypropyl)isocyanurate. This material can be converted into the commercial product, tris(2,3-epoxypropyl)isocyanurate ... by dehydrohalogenation with alkali.

General Manufacturing Information

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Printing Ink Manufacturing

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)-: ACTIVE

... In the manufacture of powder coatings, triglycidyl isocyanurate granules are mixed with other ingredients; the mix is then melted and extruded as a brittle sheet, chipped, and packaged. Generally, the particle size of 90-95% of the powder coating is >10 um. Powder coatings usually contain 4-10% triglycidyl isocyanurate and are sprayed onto metal objects by an electrostatic process. The coated metal objects are then treated in an oven to a temperature of about 200 °C. This heating causes the powder coatings to melt, flow, and chemically cross-link. The coatings are durable and resist ultraviolet damage; as a result, they are typically used in outdoor applications. Triglycidyl isocyanurate is also used in solder "mask" inks in the printed circuit board industry. The two-part inks contain approximately 60% triglycidyl isocyanurate in the hardener component. The inks are applied by curtain coating, electrostatic spraying, or screen printing. The coated circuit board is finally passed through an oven at 150 °C to complete the curing.

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Bulk: After heating at 60 °C for 30 days in the dark, the sample purity dropped from > 99% to 93 ± 1 %. (HPLC) Solution: A solution in water decomposed 29% in 72 hours. Aqueous solutions are most stable at pH 6. When acetonitrile was substituted for water as the storage solvent, < 1% decomposition was observed through 72 hours (HPLC).